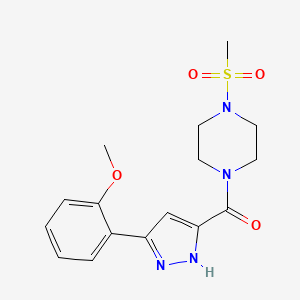![molecular formula C22H26ClNO4 B14953853 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B14953853.png)
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a hydroxypiperidino moiety, and a dimethoxyphenyl group, making it a versatile molecule in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of catalysts such as BF3·OEt2 and solvents like DMSO .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features.
Haloperidol: A well-known antipsychotic drug with a similar piperidine structure.
4-(4-Chlorophenyl)piperidin-4-ol: Another compound with a chlorophenyl and piperidine moiety.
Uniqueness
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C22H26ClNO4 |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C22H26ClNO4/c1-27-19-9-3-16(15-20(19)28-2)4-10-21(25)24-13-11-22(26,12-14-24)17-5-7-18(23)8-6-17/h3,5-9,15,26H,4,10-14H2,1-2H3 |
Clave InChI |
QOMLSYIXUFEWNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B14953772.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B14953777.png)

![3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953801.png)
![4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide](/img/structure/B14953807.png)
![N-(2-ethoxyphenyl)-2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B14953812.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14953816.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14953825.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide](/img/structure/B14953829.png)
![N-(1,3-benzodioxol-5-yl)-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14953835.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B14953838.png)
![1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane](/img/structure/B14953849.png)
![Dimethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14953850.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B14953858.png)
